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Compound of Interest

Compound Name: 3-(Cyclopentyloxy)azetidine

Cat. No.: B15268126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and

synthetic approaches for 3-(Cyclopentyloxy)azetidine, a heterocyclic compound of interest in

medicinal chemistry and drug discovery. Due to the limited publicly available data specifically

for this molecule, this guide also presents generalized experimental protocols and potential

biological contexts based on the broader class of azetidine derivatives.

Commercial Availability
Currently, detailed information on a wide range of commercial suppliers for 3-
(Cyclopentyloxy)azetidine (CAS No. 1344282-98-9) is limited. However, initial searches have

identified the following potential source:

Supplier CAS Number Purity
Available
Quantities

Price

BLD Pharm[1] 1344282-98-9 Not specified Not specified Not specified

Note: The information in this table is based on initial searches and may not be exhaustive.

Researchers are advised to contact the supplier directly for detailed product specifications,

availability, and pricing.
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Synthetic Approaches
A specific, peer-reviewed synthesis protocol for 3-(Cyclopentyloxy)azetidine has not been

identified in the current literature. However, a plausible and efficient synthetic route can be

proposed based on established methodologies for the preparation of analogous 3-

alkoxyazetidines. The most likely approach involves a two-step process starting from a suitable

N-protected 3-hydroxyazetidine, followed by a Williamson ether synthesis.

Proposed Synthetic Workflow
The proposed synthesis of 3-(Cyclopentyloxy)azetidine can be visualized as a two-stage

process: the formation of a protected 3-hydroxyazetidine intermediate, followed by

etherification and deprotection.

Stage 1: Synthesis of N-Boc-3-hydroxyazetidine Stage 2: Etherification and Deprotection

Epichlorohydrin

Cyclization

N-Protected Amine
(e.g., Boc-amine)

N-Boc-3-hydroxyazetidine

N-Boc-3-hydroxyazetidine

Williamson Ether
Synthesis

Cyclopentyl Halide
(e.g., Bromide or Iodide)

Strong Base
(e.g., NaH)

N-Boc-3-(cyclopentyloxy)azetidine

Deprotection

3-(Cyclopentyloxy)azetidine
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Caption: Proposed synthetic workflow for 3-(Cyclopentyloxy)azetidine.

Detailed Experimental Protocols (Generalized)
The following protocols are generalized procedures based on the synthesis of similar azetidine

derivatives and the principles of the Williamson ether synthesis. Researchers should optimize

these conditions for the specific synthesis of 3-(Cyclopentyloxy)azetidine.

Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine (Intermediate)

This procedure is adapted from known methods for the synthesis of N-protected 3-

hydroxyazetidine.

Materials:

Epichlorohydrin

tert-Butyl carbamate (Boc-NH2)

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous magnesium sulfate (MgSO4)

Silica gel for column chromatography

Procedure:
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert

atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl carbamate (1.0 eq.) in

anhydrous DMF dropwise.

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until

hydrogen evolution ceases.

Cool the mixture back to 0 °C and add epichlorohydrin (1.1 eq.) dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH4Cl solution at 0 °C.

Extract the aqueous layer with diethyl ether (3 x volumes).

Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to yield N-Boc-3-

hydroxyazetidine.

Protocol 2: Synthesis of 3-(Cyclopentyloxy)azetidine

This protocol outlines the Williamson ether synthesis to form the target compound, followed by

deprotection.

Materials:

N-Boc-3-hydroxyazetidine

Sodium hydride (NaH, 60% dispersion in mineral oil)

Anhydrous Tetrahydrofuran (THF)
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Cyclopentyl bromide (or iodide)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine

Anhydrous sodium sulfate (Na2SO4)

Procedure:

To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous THF at 0 °C under an inert

atmosphere, add sodium hydride (1.2 eq.) portion-wise.

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for

an additional 30 minutes.

Add cyclopentyl bromide (1.5 eq.) to the reaction mixture and heat to reflux (approximately

65-70 °C) for 12-24 hours. Monitor the reaction by TLC.

After completion, cool the reaction to room temperature and quench with water.

Extract the mixture with ethyl acetate (3 x volumes).

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4,

filter, and concentrate in vacuo.

Purify the crude N-Boc-3-(cyclopentyloxy)azetidine by flash column chromatography.

For the deprotection step, dissolve the purified N-Boc protected intermediate in DCM.

Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous

NaHCO3.

Extract the aqueous layer with DCM (3 x volumes).

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield 3-
(Cyclopentyloxy)azetidine. Further purification may be achieved by distillation or

chromatography if necessary.

Potential Biological Activity and Signaling Pathways
Specific biological data for 3-(Cyclopentyloxy)azetidine is not currently available in the public

domain. However, the azetidine scaffold is a well-recognized privileged structure in medicinal

chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological

activities.

Azetidine-containing compounds have been investigated as:

Enzyme inhibitors: The rigid four-membered ring can orient substituents in a precise manner

to interact with the active sites of enzymes.

Receptor agonists and antagonists: The azetidine nitrogen can act as a key pharmacophoric

element for interaction with various receptors.

Bioisosteres: The azetidine ring is often used as a bioisosteric replacement for other cyclic or

acyclic moieties to improve physicochemical properties and metabolic stability.

Based on the activities of other structurally related azetidine derivatives, 3-
(Cyclopentyloxy)azetidine could potentially interact with various biological targets. For

instance, many small molecule inhibitors of protein kinases, a key class of drug targets,

incorporate heterocyclic scaffolds. A hypothetical signaling pathway where an azetidine

derivative might act is illustrated below.
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Caption: Hypothetical kinase signaling pathway inhibited by an azetidine derivative.

It is crucial to emphasize that the biological activity and the specific signaling pathways

modulated by 3-(Cyclopentyloxy)azetidine can only be determined through dedicated

experimental studies, including in vitro assays and in vivo models.

Conclusion
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3-(Cyclopentyloxy)azetidine is a chemical entity with potential for applications in drug

discovery, given the established importance of the azetidine scaffold. While commercial

availability appears limited, this guide provides a robust, albeit generalized, synthetic strategy

for its preparation. The lack of specific biological data underscores the opportunity for novel

research into the pharmacological profile of this and related 3-alkoxyazetidine derivatives. The

protocols and conceptual frameworks presented herein are intended to serve as a foundational

resource for researchers embarking on the synthesis and investigation of this promising

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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